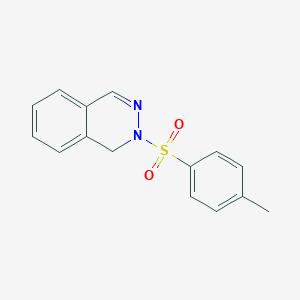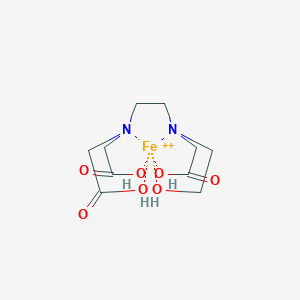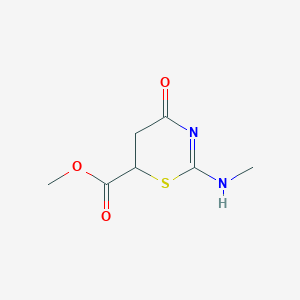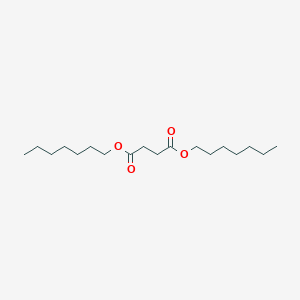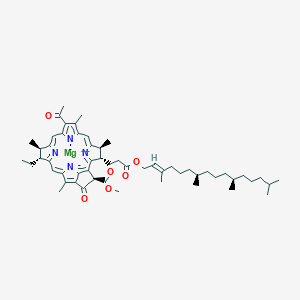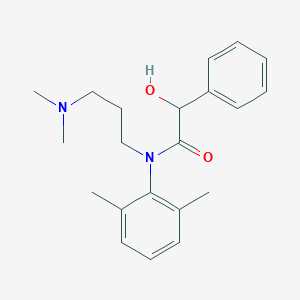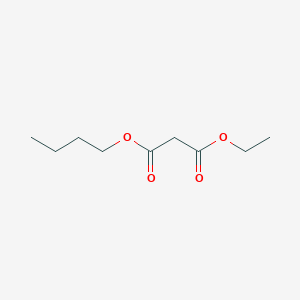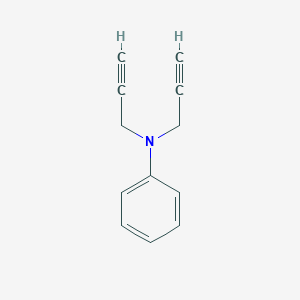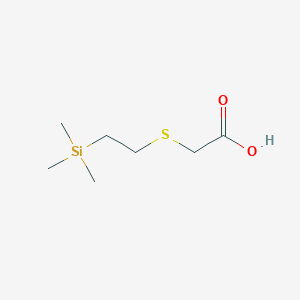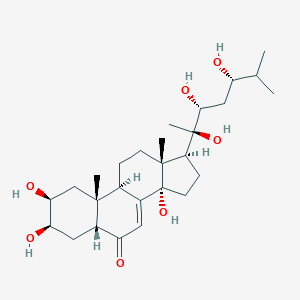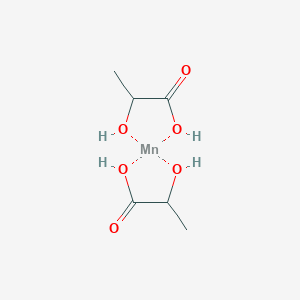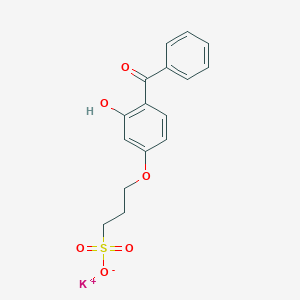
Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate, also known as KB-141, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a member of the class of compounds known as arylsulfonates, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects in various studies. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, improve insulin sensitivity and glucose tolerance in animal models of diabetes, and reduce inflammation in animal models of inflammation. It has also been shown to exhibit antioxidant and anti-angiogenic activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate in lab experiments is its potent biological activity and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, its limited solubility in aqueous solutions and low bioavailability in vivo are some of the major limitations for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate. One of the major areas of research is the development of more efficient synthesis methods and analogs with improved solubility and bioavailability. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the elucidation of its exact mechanism of action and the identification of its molecular targets could provide valuable insights for the development of novel therapies.
Synthesemethoden
The synthesis of Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate involves the reaction of 4-benzoyl-3-hydroxyphenol with 3-chloropropanesulfonyl chloride in the presence of a base, followed by the addition of potassium hydroxide. The resulting compound is purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate has been investigated for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes and inflammation, respectively.
Eigenschaften
CAS-Nummer |
18296-82-7 |
|---|---|
Molekularformel |
C16H15KO6S |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
potassium;3-(4-benzoyl-3-hydroxyphenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C16H16O6S.K/c17-15-11-13(22-9-4-10-23(19,20)21)7-8-14(15)16(18)12-5-2-1-3-6-12;/h1-3,5-8,11,17H,4,9-10H2,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
WPCVHNDQJMGGOE-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[K+] |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[K+] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[K+] |
Andere CAS-Nummern |
18296-82-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



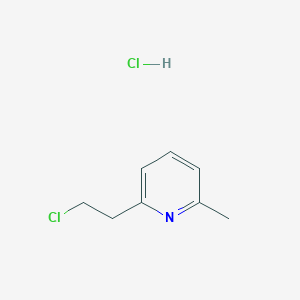
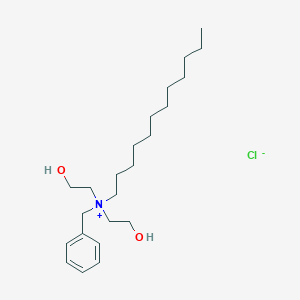
![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)
